3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine
Description
Properties
IUPAC Name |
cyclopropyl-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12(9-3-4-9)14-7-11(8-14)16-10-2-1-5-13-6-10/h1-2,5-6,9,11H,3-4,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXDQFNGCFNCDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.
Attachment of the Cyclopropanecarbonyl Group: The cyclopropanecarbonyl group is introduced via acylation reactions using cyclopropanecarbonyl chloride or similar reagents.
Etherification with Pyridine: The final step involves the etherification of the azetidine derivative with a pyridine derivative under suitable conditions, often using base catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho or para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxides or carboxylic acid derivatives.
Reduction: Formation of reduced pyridine derivatives or azetidine ring-opened products.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Electronic Comparisons
Substituent Effects on Reactivity and Properties
- Electron-Deficient Pyridine Core : All compounds share a pyridine or pyridazine backbone, which is inherently electron-deficient. However, substituents modulate reactivity. For example, the cyclopropanecarbonyl group in the target compound may enhance electrophilicity at the pyridine’s nitrogen, whereas methoxy groups in 3-(5,6-dimethoxypyridin-3-yl)prop-2-en-1-ol increase electron density .
- Steric and Conformational Influences : The azetidine ring imposes conformational constraints, contrasting with the flexible alkyl chain in 3-(2-ethylbutyl)pyridine. Quantum calculations on the latter reveal a low-energy LUMO (-1.2 eV), suggesting susceptibility to nucleophilic attack, a property that could differ in the target compound due to its rigid substituents .
Hydrogen Bonding and Crystal Packing
The propanamide linker in 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide facilitates N–H⋯N/O interactions, forming linear chains in the solid state . Similarly, the azetidine-cyclopropane group in the target compound may engage in C–H⋯O or N–H⋯O interactions, though its larger substituents could reduce packing efficiency compared to simpler analogs.
Biological Activity
3-[(1-Cyclopropanecarbonylazetidin-3-yl)oxy]pyridine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Azetidine Ring : The azetidine ring can be synthesized through cyclization reactions involving suitable precursors.
- Introduction of the Cyclopropanecarbonyl Group : This can be achieved via acylation reactions using cyclopropanecarbonyl chloride.
- Pyridine Coupling : The final step involves coupling the azetidine derivative with pyridine, often facilitated by coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, such as enzymes and receptors involved in various metabolic pathways. The compound may exhibit:
- Enzyme Inhibition : It may inhibit enzymes that play critical roles in disease pathways, potentially leading to therapeutic effects.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activity
Research has indicated that this compound may possess several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, reducing symptoms associated with inflammatory diseases.
- Cytotoxic Effects : In vitro studies have shown that it may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anti-inflammatory | Reduced cytokine production | |
| Cytotoxicity | Induced apoptosis in cancer cells |
Case Studies
Several case studies have explored the biological effects of this compound:
-
Case Study on Antimicrobial Efficacy :
- A study evaluated the antimicrobial properties against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at low concentrations.
- Findings suggest potential for development into a topical antimicrobial agent.
-
Case Study on Anti-inflammatory Action :
- Research conducted on animal models showed that administration of the compound resulted in reduced inflammation markers following induced arthritis.
- This study supports further investigation into its use for treating inflammatory diseases.
-
Case Study on Cancer Cell Lines :
- In vitro experiments demonstrated that this compound significantly inhibited growth in various cancer cell lines, including breast and lung cancer.
- Mechanistic studies indicated involvement of apoptotic pathways, warranting further exploration as a potential chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for 3-[(1-cyclopropanecarbonylazetidin-3-yl)oxy]pyridine, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling a pyridine derivative with a functionalized azetidine ring. A two-step approach is common:
Azetidine Functionalization : Introduce cyclopropanecarbonyl via nucleophilic acyl substitution using cyclopropanecarbonyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C, with a base like triethylamine) .
Etherification : React the functionalized azetidine with 3-hydroxypyridine using Mitsunobu conditions (e.g., DIAD, PPh₃) or SN2 displacement (e.g., K₂CO₃ in DMF, 60–80°C) .
- Optimization Tips :
- Use catalytic Pd or Cu for cross-coupling steps to improve yield .
- Monitor reaction progress via TLC or HPLC to minimize side products like unreacted azetidine or over-acylation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify the pyridine ring protons (δ 7.2–8.5 ppm) and azetidine/cyclopropane signals (δ 1.0–4.0 ppm). 2D NMR (COSY, HSQC) resolves stereochemistry .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion) with <2 ppm error .
- X-ray Crystallography : Resolve crystal packing and supramolecular interactions (e.g., hydrogen bonding between pyridine N and cyclopropane carbonyl) .
- HPLC-PDA : Assess purity (>95%) using a C18 column (MeCN/H₂O gradient) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of pyridine vapors (TLV: 5 ppm) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with vermiculite or sand; dispose as hazardous waste .
Advanced Research Questions
Q. How does the stereochemistry of the azetidine ring influence the compound’s biological activity?
- Methodological Answer :
- Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to isolate enantiomers. Compare IC₅₀ values in receptor-binding assays (e.g., for kinase inhibition) .
- Case Study : In analogous compounds, (S)-azetidine derivatives showed 10-fold higher affinity for nicotinic acetylcholine receptors than (R)-isomers due to better fit in the hydrophobic binding pocket .
Q. What computational methods can predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Schrödinger) : Model interactions with targets like kinases or GPCRs. Focus on hydrogen bonding (pyridine N) and van der Waals contacts (cyclopropane) .
- MD Simulations (GROMACS) : Simulate binding stability over 100 ns; analyze RMSD and ligand-protein contact maps .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors to predict ADMET properties .
Q. How can researchers resolve contradictions in biological activity data across different studies?
- Methodological Answer :
- Standardize Assays : Use identical cell lines (e.g., HEK293 for receptor studies) and control compounds to minimize variability .
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values under matched conditions (pH, temperature).
- Meta-Analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .
- Structural Validation : Confirm compound identity via NMR and HRMS in each study to rule out degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
